molecular formula C17H26N2O3Si B14245641 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester

Cat. No.: B14245641
M. Wt: 334.5 g/mol
InChI Key: ZIHBFGGSIGSYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure combining pyrrole and pyridine rings. The presence of various functional groups, such as the carboxylic acid, hydroxyethyl, and triethylsilyl groups, adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Functional Group Introduction: The hydroxyethyl and triethylsilyl groups can be introduced through nucleophilic substitution or addition reactions.

    Esterification: The carboxylic acid group can be converted to its methyl ester form using reagents like methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using specific catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, amines, or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group might yield 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-oxoethyl)-2-(triethylsilyl)-, methyl ester.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the hydroxyethyl and triethylsilyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the hydroxyethyl and triethylsilyl groups.

    3-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the triethylsilyl group.

    2-(Triethylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the hydroxyethyl group.

Uniqueness

The unique combination of functional groups in 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester provides it with distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds might not be suitable for.

Properties

Molecular Formula

C17H26N2O3Si

Molecular Weight

334.5 g/mol

IUPAC Name

methyl 3-(2-hydroxyethyl)-2-triethylsilyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C17H26N2O3Si/c1-5-23(6-2,7-3)16-13(8-9-20)14-10-12(17(21)22-4)11-18-15(14)19-16/h10-11,20H,5-9H2,1-4H3,(H,18,19)

InChI Key

ZIHBFGGSIGSYKH-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C2=C(N1)N=CC(=C2)C(=O)OC)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.